molecular formula C7H16N2O2 B2981208 4-(Azetidin-3-yl)morpholine CAS No. 302355-79-9

4-(Azetidin-3-yl)morpholine

Cat. No. B2981208
CAS RN: 302355-79-9
M. Wt: 160.217
InChI Key: GLHXYSFEVOAOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Azetidin-3-yl)morpholine” is a chemical compound with the molecular formula C7H14N2O . It is also known as "4-(3-azetidinyl)morpholine" .


Synthesis Analysis

The synthesis of azetidine derivatives, including “4-(Azetidin-3-yl)morpholine”, has been described in various patents and scientific articles . The synthesis process involves the use of building blocks for combinatorial libraries and methods of making such compounds .


Molecular Structure Analysis

The molecular structure of “4-(Azetidin-3-yl)morpholine” can be represented by the linear formula C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Azetidin-3-yl)morpholine” include a molecular weight of 142.2 . The compound appears as a colorless to yellow sticky oil to semi-solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pharmaceuticals and Positive Allosteric Modulators

Heterocyclic Amino Acid Derivatives

Safety and Hazards

The safety information for “4-(Azetidin-3-yl)morpholine” indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(azetidin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHXYSFEVOAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.